P-Toluenesulfonic acid

Biomass liquefaction Green chemistry Catalysis

Select PTSA monohydrate when process specificity demands more than generic acid catalysis. Its lipophilic tosyl group imparts unique hydrotropic behavior for biphasic reactions. Irreplaceable in doxycycline API synthesis via stoichiometric salt formation with unmatched crystallinity. In coatings, the solid monohydrate offers superior handling and pot life versus liquid acids. For alkylation, PTSA minimizes side products versus traditional Friedel-Crafts catalysts, simplifying purification.

Molecular Formula C7H8O3S
C7H7SO3H
C7H8O3S
CH3C6H4SO3H
Molecular Weight 172.20 g/mol
CAS No. 25231-46-3
Cat. No. B7769744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-Toluenesulfonic acid
CAS25231-46-3
Molecular FormulaC7H8O3S
C7H7SO3H
C7H8O3S
CH3C6H4SO3H
Molecular Weight172.20 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)
InChIKeyJOXIMZWYDAKGHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityABOUT 67 G/100 ML WATER;  SOL IN ALCOHOL, ETHER
VERY SOL IN WATER /SODIUM SALT/
Solubility in water, g/100ml at 25 °C: 67 (freely soluble)

Structure & Identifiers


Interactive Chemical Structure Model





P-Toluenesulfonic Acid (CAS 25231-46-3) Technical and Procurement Overview


P-Toluenesulfonic acid (PTSA, pTsOH), with the CAS registry number 25231-46-3, is a strong organic acid belonging to the arenesulfonic acid class [1]. It is a white, extremely hygroscopic solid in its anhydrous form (CAS 104-15-4), but is most commonly procured and utilized as the stable monohydrate (CAS 6192-52-5) [2]. PTSA is a versatile Brønsted acid catalyst and chemical intermediate with broad solubility in water and polar organic solvents . Its primary industrial and research value lies in its use as a potent acid catalyst in organic synthesis, notably in esterification, alkylation, and polymerization reactions, as well as a critical intermediate in pharmaceutical manufacturing . The provided CAS number 25231-46-3 specifically denotes the general, non-specific toluenesulfonic acid, but in practical procurement and application, it is nearly synonymous with the specific isomer p-toluenesulfonic acid .

Why P-Toluenesulfonic Acid Cannot Be Interchanged with Other Common Sulfonic Acids


Procurement decisions involving sulfonic acid catalysts cannot be reduced to a simple comparison of acid strength. While p-toluenesulfonic acid (PTSA) shares the -SO3H functional group with analogs like methanesulfonic acid (MSA) and benzenesulfonic acid (BSA), their distinct molecular structures lead to critical differences in physical properties, catalytic activity, and process compatibility [1]. For instance, MSA is a liquid at room temperature, offering different handling characteristics than solid PTSA monohydrate [2]. More importantly, the lipophilic tosyl group in PTSA imparts a unique solubility profile and hydrotropic behavior not observed in simpler alkyl sulfonic acids, directly affecting phase behavior in biphasic or aqueous reaction systems [3]. In specific catalytic applications, head-to-head studies demonstrate that PTSA and MSA exhibit different temperature and loading requirements to achieve comparable yields, making them non-interchangeable in optimized industrial processes [4]. Furthermore, the choice between anhydrous PTSA and its monohydrate form introduces another layer of complexity, as their vastly different hygroscopicity and melting points mandate distinct storage, handling, and formulation protocols .

P-Toluenesulfonic Acid: Quantitative Differentiation Evidence for Informed Procurement


Comparative Catalytic Efficiency in Lignocellulosic Biomass Liquefaction

In the phenol liquefaction of pine bark, p-toluenesulfonic acid (PTSA) demonstrated superior performance over methanesulfonic acid (MSA) and mineral acids. The study quantified the liquefaction yield at a specific temperature [1].

Biomass liquefaction Green chemistry Catalysis

Kinetic Advantage in Heterogeneous Catalysis for Biodiesel Production

A heterogeneous acid catalyst prepared by sulfonating corncob waste with PTSA was directly compared to one prepared with sulfuric acid (H2SO4). The TsOH-activated catalyst showed a faster reaction rate for the esterification of oleic acid [1].

Biodiesel Heterogeneous catalysis Esterification

Selectivity and Recoverability in Friedel-Crafts Alkylation Reactions

P-toluenesulfonic acid monohydrate (TsOH) was characterized as a catalyst for Friedel-Crafts alkylation and was found to be superior to conventional Lewis and Brønsted acid catalysts in terms of minimizing side reactions [1].

Organic synthesis Alkylation Friedel-Crafts

Quantified Yield and Catalyst Loading in Acetal Synthesis

A direct comparison was made between methanesulfonic acid (MSA) and p-toluenesulfonic acid (PTSA) as catalysts for the synthesis of lauraldehyde glycerol acetal. The study provided specific yield data under different conditions [1].

Acetal synthesis Green chemistry Catalysis

Hydrotropic Properties: A Key Differentiator from Methanesulfonic Acid

A comparative study on the hydrotropic action of organic sulfonic acids revealed a clear functional difference between PTSA and MSA. PTSA significantly enhances the aqueous solubility of aromatic hydrocarbons, whereas MSA does not [1].

Solubility Hydrotrope Formulation

Thermal Stability and Handling: Anhydrous vs. Monohydrate Forms

The physical properties of anhydrous PTSA and its monohydrate form differ substantially, a critical consideration for storage, handling, and processing. The monohydrate is the standard commercial form due to its stability [1].

Physical properties Stability Formulation

P-Toluenesulfonic Acid: Evidence-Based Industrial and Research Application Scenarios


High-Purity Doxycycline Synthesis in Pharmaceutical Manufacturing

In the stereospecific synthesis of the antibiotic doxycycline, p-toluenesulfonic acid is not just a catalyst but a critical reagent for salt formation and purification. The process yields doxycycline p-toluenesulphonate in nearly stoichiometric yields (near 100%), allowing for direct isolation of a pure intermediate from the reaction mixture [1]. This is a prime example of where PTSA is irreplaceable; alternative acids would not form a salt with the required crystallinity and purity profile, making this a locked-in procurement need for manufacturers of this specific API.

High-Performance Acid-Cured Coatings and Resins

PTSA is a preferred catalyst for curing amino-formaldehyde and epoxy-amine resin systems, where it provides a unique balance of fast cure, high gloss, and excellent exterior durability [1]. Its solid monohydrate form allows for easier and safer handling in coating formulations compared to liquid acids like MSA, which may pose greater challenges in pre-mixing and can affect the viscosity and pot life of the final formulation . The evidence of its effectiveness in liquefaction of biomass also supports its role in creating bio-based phenolic resins [2].

Selective Friedel-Crafts Alkylation in Fine Chemical Synthesis

For laboratory and industrial alkylation reactions where selectivity and waste minimization are paramount, PTSA monohydrate offers a significant advantage over traditional Friedel-Crafts catalysts (AlCl3, H2SO4, HF) [1]. The evidence shows that its use leads to minimal formation of undesired side products, which translates to higher yields of the target molecule and a simpler, less costly purification process. Its recoverability and lower toxicity profile compared to BF3 or HF are also critical factors for sustainable and safe manufacturing processes.

Hydrotropic Solubilization in Aqueous Formulations

In applications where the solubility of a nonpolar organic compound in water must be increased, PTSA provides a unique function not shared by other simple sulfonic acids like MSA [1]. This property can be exploited in the development of aqueous-based cleaning products, reaction media for biphasic catalysis, or specialized pharmaceutical formulations where an organic active ingredient needs to be solubilized without the use of volatile organic solvents. Its selection in these scenarios is based on this specific and quantifiable hydrotropic effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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